molecular formula C8H8Br2 B2688298 2-Bromo-1-(bromomethyl)-4-methylbenzene CAS No. 75366-14-2

2-Bromo-1-(bromomethyl)-4-methylbenzene

Cat. No.: B2688298
CAS No.: 75366-14-2
M. Wt: 263.96
InChI Key: KYIWEVXOEHKTRT-UHFFFAOYSA-N
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Description

2-Bromo-1-(bromomethyl)-4-methylbenzene ( 75366-14-2) is a high-value, polyhalogenated aromatic building block with the molecular formula C₈H₈Br₂ and a molecular weight of 263.96 g/mol . This compound features a benzene ring substituted with a bromomethyl group (–CH₂Br) and a bromine atom at the 1 and 2 positions, respectively, along with a methyl group at the 4-position, making it a versatile and reactive intermediate in organic synthesis . The benzylic bromomethyl group is a highly reactive site, enabling it to function as an efficient alkylating agent in coupling reactions and nucleophilic substitutions. This allows researchers to readily incorporate the substituted benzyl framework into more complex molecular architectures . Its primary research value lies in its application in pharmaceutical and agrochemical development, where it is used to synthesize potential active ingredients and other tri-substituted benzene derivatives . The presence of multiple halogen atoms offers orthogonal reactivity for sequential functionalization, facilitating the construction of complex molecules for material science and chemical biology research. The compound is typically synthesized via selective radical bromination of a precursor like 2-bromo-4-methyltoluene using reagents such as N-bromosuccinimide (NBS), ensuring high selectivity for the benzylic position . Attention: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-(bromomethyl)-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2/c1-6-2-3-7(5-9)8(10)4-6/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYIWEVXOEHKTRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75366-14-2
Record name 2-bromo-1-(bromomethyl)-4-methylbenzene
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Side Chain Benzylic Bromination:following the Poly Bromination of the Aromatic Ring, the Methyl Group is Brominated. This Reaction Proceeds Via a Free Radical Mechanism. Common Methods Employ a Brominating Agent Like N Bromosuccinimide Nbs or Elemental Bromine, Along with a Radical Initiator Such As 2,2 Azobis Isobutyronitrile Aibn or Under Uv Irradiation.google.comguidechem.comthis Step Converts the Poly Brominated Methyl Aromatic Intermediate into the Corresponding Poly Brominated Benzyl Bromide. a Well Documented Example is the Conversion of Pentabromotoluene to Pentabromobenzyl Bromide Pbbb Using Bromine and Aibn in a Suitable Solvent Like Chlorobenzene.google.com

The table below summarizes the reagents and conditions for this two-stage approach, exemplified by the synthesis of pentabromobenzyl bromide.

Reaction Stage Objective Starting Material Key Reagents & Catalysts Typical Product
1Aromatic Poly-brominationToluene (B28343)Elemental Bromine (Br₂), Aluminum Chloride (AlCl₃)Pentabromotoluene (B47190)
2Benzylic BrominationPentabromotolueneElemental Bromine (Br₂), AIBNPentabromobenzyl Bromide (PBBB)

Further functionalization strategies involve using these poly-brominated compounds as building blocks for larger molecules. For instance, pentabromobenzyl bromide can be used in Friedel-Crafts alkylation reactions to synthesize high-molecular-weight and polymeric flame retardants. nih.gov In these reactions, PBBB alkylates other aromatic molecules, such as toluene or diphenylethane, in the presence of a Lewis acid catalyst, leading to the formation of complex, high-bromine-content structures. nih.govmdpi.com

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 1 Bromomethyl 4 Methylbenzene

Reactions Involving the Aromatic Halogen

The bromine atom attached directly to the aromatic ring is significantly less reactive towards nucleophilic substitution than the benzylic bromide. However, it serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C(sp²)–C(sp²) bonds by coupling an organoboron compound (typically a boronic acid) with an aryl halide. researchgate.net The reaction is catalyzed by a palladium(0) complex and requires a base. masterorganicchemistry.com The aromatic bromine of 2-Bromo-1-(bromomethyl)-4-methylbenzene can be selectively coupled with various aryl or vinyl boronic acids, leaving the benzylic bromide intact under carefully controlled conditions. researchgate.net The general catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the catalyst. masterorganicchemistry.com

Heck Reaction: The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. masterorganicchemistry.comyoutube.com This reaction provides a means to introduce vinyl groups onto the aromatic ring of the substrate. The process typically involves the oxidative addition of the aryl bromide to palladium(0), followed by insertion of the alkene and subsequent β-hydride elimination. masterorganicchemistry.com

The table below outlines representative conditions for these cross-coupling reactions.

ReactionCoupling PartnerCatalyst ExampleBase ExampleSolvent Example
SuzukiArylboronic acidPd(PPh₃)₄Na₂CO₃, K₂CO₃Toluene (B28343), Dioxane, Water
HeckAlkene (e.g., Styrene)Pd(OAc)₂Et₃N, K₂CO₃DMF, Acetonitrile (B52724)

Beyond the widely used Suzuki and Heck reactions, the aromatic C-Br bond can participate in a variety of other metal-catalyzed transformations. These methods expand the synthetic utility of the molecule, allowing for the introduction of diverse functional groups. Catalysts based on earth-abundant metals like iron and nickel are gaining prominence as more sustainable alternatives to palladium. bris.ac.uk

These functionalization reactions can include:

Sonogashira Coupling: A palladium- and copper-catalyzed reaction to couple aryl halides with terminal alkynes, forming aryl alkynes.

Buchwald-Hartwig Amination: A palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.

Stille Coupling: A palladium-catalyzed reaction that couples the aryl halide with an organotin compound.

Iron-Catalyzed Cross-Coupling: Iron-based catalysts can be used for various cross-coupling reactions, including those with organoboron reagents (Suzuki-type) and organomagnesium reagents (Kumada-type). bris.ac.uk

These reactions significantly broaden the scope of accessible derivatives from this compound, enabling the synthesis of complex molecular architectures.

Electrophilic Aromatic Substitution Patterns on the Ring System

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene (B151609) and its derivatives. youtube.com The reaction involves an electrophile attacking the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. libretexts.org The rate and regioselectivity of EAS are governed by the electronic properties of the substituents already present on the ring.

For this compound, the directing effects of the three substituents must be considered:

Methyl group (-CH₃): An activating, ortho, para-directing group due to its electron-donating inductive and hyperconjugation effects.

Bromo group (-Br): A deactivating, ortho, para-directing group. It deactivates the ring through its electron-withdrawing inductive effect but directs ortho and para due to electron donation via resonance.

Bromomethyl group (-CH₂Br): A weakly deactivating group due to the electron-withdrawing inductive effect of the bromine atom. It is considered a meta-director relative to itself, although its influence is generally weaker than that of the other substituents.

Position C6: Ortho to the activating methyl group and meta to the bromo group. This position is sterically accessible and electronically activated.

Position C3: Ortho to the bromo group and meta to the methyl group. This position is less activated than C6.

Position C5: Para to the methyl group and ortho to the bromo group. Steric hindrance from the adjacent bromomethyl group might be a factor.

Therefore, electrophilic attack is most likely to occur at position C6, which is activated by the methyl group and is not sterically hindered. Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (using SO₃/H₂SO₄), and Friedel-Crafts alkylation/acylation. libretexts.orglumenlearning.com The specific conditions and the nature of the electrophile will determine the precise product distribution.

Directing Effects of Methyl and Halogen Substituents

In electrophilic aromatic substitution reactions, the existing substituents on the benzene ring govern the position of incoming electrophiles. The two key substituents on the aromatic nucleus of this compound are the methyl group (-CH₃) at position 4 and the bromo group (-Br) at position 2.

Methyl Group (-CH₃): As an alkyl group, it is an activating substituent. It donates electron density to the ring through an inductive effect and hyperconjugation, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene. It directs incoming electrophiles to the ortho and para positions (positions 3, 5, and 1). chemguide.co.uk

Bromo Group (-Br): Halogens exhibit a dual electronic effect. They are deactivating due to their strong electron-withdrawing inductive effect (-I), which makes the ring less reactive. However, they are ortho, para-directors because of their electron-donating resonance effect (+R), where lone pairs on the halogen can delocalize into the ring, stabilizing the arenium ion intermediate for ortho and para attack. reddit.com

When both an activating and a deactivating group are present, the activating group's directing effect generally dominates. reddit.com In this molecule, both the methyl and bromo groups direct to positions 3 and 5. The para position for the methyl group is occupied by the bromomethyl substituent, and the para position for the bromo group is occupied by the methyl group. Therefore, the directing effects of both groups are cooperative, strongly favoring substitution at positions 3 and 5.

SubstituentPositionElectronic EffectActivating/DeactivatingDirecting Effect
Methyl C4Inductive (+I), HyperconjugationActivatingOrtho, Para (positions 3, 5)
Bromo C2Inductive (-I), Resonance (+R)DeactivatingOrtho, Para (positions 3, 5)

Regioselectivity Control in Further Aromatic Transformations

The regioselectivity of subsequent electrophilic aromatic substitutions on this compound is a direct consequence of the combined directing effects of the methyl and bromo substituents. As established, both groups direct incoming electrophiles to positions 3 and 5.

Elimination Reactions and Olefin Formation

The 1-(bromomethyl) group is a primary benzylic halide. Such substrates can undergo elimination reactions to form alkenes (olefins), typically via an E2 (elimination, bimolecular) mechanism, which is favored by strong, sterically hindered bases. ucsb.edulibretexts.org This single-step mechanism involves the concerted removal of a proton from a β-carbon and the departure of the leaving group from the α-carbon. libretexts.orglibretexts.org

However, in the structure of this compound, the α-carbon is the -CH₂Br carbon, and the adjacent (β) carbon is the C1 of the aromatic ring. This ring carbon has no hydrogen atoms available for abstraction to form a stable exocyclic double bond via a standard dehydrohalogenation pathway.

Therefore, simple intramolecular elimination to form a monomeric olefin is not a primary reaction pathway for this compound. Instead, under conditions favoring elimination, intermolecular reactions may occur. Treatment with a strong base could potentially lead to the formation of dimeric products, such as a substituted stilbene, through a more complex sequence of steps involving initial deprotonation and subsequent nucleophilic attack and elimination. Competition with nucleophilic substitution (Sɴ2) is also significant, as primary benzylic halides are highly reactive towards nucleophiles. ucsb.edu

Radical Reactions and Their Propagation Mechanisms

The benzylic position of the bromomethyl group makes this compound susceptible to radical reactions. The stability of the intermediate benzylic radical, which is resonance-stabilized by the adjacent aromatic ring, is the key driving force for these reactions.

A prominent radical reaction for this substrate is reductive dehalogenation, typically achieved using tributyltin hydride (Bu₃SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). libretexts.org

The propagation mechanism proceeds in two main steps: libretexts.org

Bromine Abstraction: A tributyltin radical (Bu₃Sn•), generated during the initiation phase, abstracts the bromine atom from the bromomethyl group. This is a homolytic cleavage that produces tributyltin bromide (Bu₃SnBr) and a resonance-stabilized 2-bromo-4-methylbenzyl radical.

Hydrogen Atom Transfer: The newly formed benzylic radical abstracts a hydrogen atom from a molecule of Bu₃SnH. This step yields the final reduced product, 2-bromo-1,4-dimethylbenzene, and regenerates a tributyltin radical (Bu₃Sn•), which can then propagate the chain by reacting with another substrate molecule.

The process continues until termination steps, where two radical species combine, consume the radicals and end the chain reaction. youtube.com The high specificity of radical bromination at benzylic positions using reagents like N-bromosuccinimide (NBS) is a related process, though in this case, the focus is on removing the existing bromine. youtube.com

Oxidative and Reductive Transformations of Functional Groups

The functional groups within this compound can be selectively modified through oxidation and reduction reactions.

Oxidative Transformations:

Oxidation of the Methyl Group: The methyl group attached to the aromatic ring can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). This transformation would yield 2-bromo-4-(bromomethyl)benzoic acid.

Oxidation of the Bromomethyl Group: The bromomethyl group can be oxidized to an aldehyde. For example, the Kornblum oxidation, using dimethyl sulfoxide (B87167) (DMSO) as the oxidant, would convert the -CH₂Br group into a formyl group (-CHO), producing 2-bromo-4-methylbenzaldehyde.

Reductive Transformations:

Reduction of the Bromomethyl Group: The bromomethyl group can be reduced to a methyl group. This reductive dehalogenation can be accomplished via several methods, including the radical reaction with tributyltin hydride as previously described, or by catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst). libretexts.org The product of this reaction is 2-bromo-1,4-dimethylbenzene.

Reduction of the Aryl Bromide: The bromine atom on the aromatic ring is more difficult to remove but can be reduced under specific conditions, such as catalytic hydrogenation under more forcing conditions or using certain organometallic reagents.

TransformationFunctional GroupReagent(s)Product
Oxidation Methyl (-CH₃)KMnO₄ or H₂CrO₄Carboxylic Acid (-COOH)
Oxidation Bromomethyl (-CH₂Br)DMSO (Kornblum Oxidation)Aldehyde (-CHO)
Reduction Bromomethyl (-CH₂Br)Bu₃SnH/AIBN or H₂/PdMethyl (-CH₃)

Investigation of Reaction Kinetics and Thermodynamic Profiles

While specific quantitative kinetic and thermodynamic data for this compound are not available in general literature, the reactivity can be understood from established chemical principles.

Reaction Kinetics: The rates of reaction are heavily influenced by the substrate's structure.

Nucleophilic Substitution: Reactions at the benzylic carbon (-CH₂Br) are kinetically favored. Sɴ2 reactions are rapid because the p-orbitals of the adjacent aromatic ring stabilize the transition state. Sɴ1 reactions are also fast due to the formation of a resonance-stabilized benzylic carbocation intermediate. The choice between Sɴ1 and Sɴ2 pathways depends on the nucleophile, solvent, and leaving group.

Thermodynamic Profiles: The thermodynamic stability of intermediates and products is a key factor in determining reaction outcomes.

Intermediates: The formation of intermediates that benefit from resonance stabilization, such as the benzylic radical or benzylic carbocation, is thermodynamically favorable. This stabilization lowers the activation energy required to form these species, explaining the high reactivity of the benzylic position.

Products: Reactions that result in the formation of a stable, conjugated π-system or the restoration of aromaticity are generally thermodynamically driven. In elimination reactions, the formation of the most substituted (and therefore most stable) alkene is typically favored, a principle known as Zaitsev's rule. libretexts.org For this specific molecule, however, direct elimination is disfavored due to structural constraints.

Applications of 2 Bromo 1 Bromomethyl 4 Methylbenzene As a Synthetic Intermediate

Building Block for Complex Organic Molecular Scaffolds

The distinct reactivity of the two bromine atoms in 2-bromo-1-(bromomethyl)-4-methylbenzene makes it an ideal starting material for the stepwise and controlled synthesis of intricate molecular architectures. boronmolecular.com Organic building blocks like this compound provide the essential functionalities needed to construct larger, more complex molecules with precision. boronmolecular.com The ability to selectively react one bromine site while leaving the other intact for subsequent transformations is a key feature that synthetic chemists exploit.

Synthesis of Polyfunctionalized Aromatic Systems

The synthesis of aromatic compounds bearing multiple and diverse functional groups is a central theme in modern organic chemistry. This compound serves as an excellent precursor for such systems. The highly reactive bromomethyl group can readily undergo Sₙ2 reactions with a wide range of nucleophiles, including amines, alcohols, and thiols, to introduce a variety of functional groups at the benzylic position. nbinno.com Subsequently, the less reactive aryl bromide can be functionalized through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions, to introduce aryl, alkynyl, or amino groups, respectively. This sequential functionalization strategy allows for the precise and controlled synthesis of polyfunctionalized toluene (B28343) derivatives.

Construction of Spiro and Polycyclic Structures

The unique arrangement of the reactive sites in this compound and its derivatives can be exploited to construct complex spiro and polycyclic frameworks. Intramolecular reactions, where a nucleophile tethered to the molecule reacts with one of the bromine-bearing carbons, can lead to the formation of new rings. For instance, a derivative of this compound with a suitably placed nucleophilic side chain could cyclize to form a fused or bridged ring system. While direct examples involving this specific molecule are not abundant in readily available literature, the principle is well-established in organic synthesis. For example, related bis(bromomethyl)benzenes are known to react with active methylene (B1212753) compounds to generate spirocyclic structures. researchgate.net This suggests the potential for similar transformations with this compound derivatives in the design of novel polycyclic and spirocyclic compounds. elsevierpure.com

Precursor to Dihalides and Activated Intermediates

This compound can be considered a dihalide, and its two bromine atoms can serve as handles to generate various reactive intermediates. The aryl bromide can be converted into an organometallic species, such as a Grignard reagent or an organolithium compound, by treatment with magnesium or an alkyllithium reagent, respectively. This transformation creates a nucleophilic carbon center on the aromatic ring, which can then react with a wide range of electrophiles.

Conversely, the benzylic bromide is a good leaving group and can facilitate the formation of a benzylic carbocation or radical under appropriate conditions. These highly reactive intermediates can then undergo a variety of transformations, such as rearrangements or additions to unsaturated systems. The ability to generate these distinct types of reactive intermediates from a single precursor highlights the synthetic versatility of this compound.

Development of New Materials and Advanced Materials

The structural features of this compound make it a valuable component in the synthesis of novel materials with tailored properties. Its aromatic core can impart rigidity and thermal stability, while the reactive bromine functionalities allow for its incorporation into larger macromolecular structures.

Monomer Synthesis for Polymerization Studies

This compound can be chemically modified to produce novel monomers for polymerization. For instance, the benzylic bromide can be converted to a polymerizable group, such as a vinyl or an acrylate (B77674) group, through appropriate chemical transformations. The resulting monomer, which still contains the aryl bromide, can then be polymerized. The bromine atom on the polymer backbone can be further functionalized post-polymerization to introduce specific properties to the material. This strategy allows for the synthesis of a wide variety of functional polymers with precisely controlled structures. The development of new monomers is crucial for creating polymers with unique properties and applications. gatech.eduarizona.edu

Incorporation into Functional Polymers

The dibromo functionality of this compound allows for its direct incorporation into polymer chains through polycondensation or cross-coupling polymerization reactions. For example, it can be reacted with a bis-nucleophile, such as a diphenol or a diamine, to form a polyether or a polyamine, respectively. Alternatively, it can be used in transition-metal-catalyzed polycondensation reactions, such as Suzuki polycondensation, by first converting it into a diboronic acid or ester. The resulting polymers would contain the 2-bromo-4-methyl-toluene unit as a repeating structural motif, which could influence the polymer's thermal, mechanical, and photophysical properties. The incorporation of brominated units into polymers is a known strategy for modifying their properties, for instance, to enhance their performance as anion exchange membranes after further chemical modification. mdpi.com

Role in Agrochemical Precursor Synthesis

While direct utilization of this compound in commercially available agrochemicals is not extensively documented in publicly available literature, its structural motifs are present in various classes of pesticides, including insecticides, fungicides, and herbicides. The reactivity of its two different carbon-bromine bonds can be selectively exploited to build agrochemical scaffolds.

The benzylic bromide is highly susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This reactivity is foundational in the synthesis of certain classes of agrochemicals. For instance, the core structure of several synthetic pyrethroid insecticides features a benzyl (B1604629) group linked to an alcohol. Although not a direct precursor, a substituted benzyl bromide like this compound could be converted to the corresponding benzyl alcohol through hydrolysis. This alcohol could then be esterified with a suitable carboxylic acid, a key step in the synthesis of pyrethroid analogs. The substitution pattern on the benzene (B151609) ring, including the bromo and methyl groups, can influence the biological activity and metabolic stability of the final product.

Furthermore, the aryl bromide moiety can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, which are essential for assembling the complex molecular architectures of modern agrochemicals. For example, the bromo substituent on the aromatic ring could be replaced with various aryl, alkyl, or vinyl groups, leading to a diverse range of potential agrochemical candidates.

The table below illustrates the potential synthetic transformations of this compound and the corresponding class of agrochemicals that could be targeted.

Reactive SiteReaction TypePotential Functional Group IntroducedTarget Agrochemical Class (Example)
Benzylic BromideNucleophilic Substitution-OH, -OR, -CN, -SRPyrethroids, Fungicides, Herbicides
Aryl BromideSuzuki CouplingAryl, HeteroarylFungicides, Herbicides
Aryl BromideHeck CouplingAlkenylInsecticides, Fungicides
Aryl BromideSonogashira CouplingAlkynylFungicides
Aryl BromideBuchwald-Hartwig Amination-NHR, -NR2Fungicides, Herbicides

It is important to note that the development of a new agrochemical is a complex process, and the utility of an intermediate like this compound would depend on the specific biological target and the desired properties of the final active ingredient.

Scaffold for Diverse Chemical Library Generation

In the field of drug discovery and agrochemical research, the generation of diverse chemical libraries is crucial for identifying new lead compounds. Diversity-oriented synthesis (DOS) is a strategy employed to create collections of structurally diverse small molecules. This compound serves as an excellent scaffold for DOS due to its two chemically distinct bromine atoms, which can be sequentially or orthogonally functionalized.

The differential reactivity of the benzylic versus the aryl bromide is key to its utility as a scaffold. The benzylic bromide is significantly more reactive towards nucleophiles under SN2 conditions. This allows for the selective introduction of a first point of diversity. Following this initial modification, the less reactive aryl bromide can be functionalized through transition-metal-catalyzed cross-coupling reactions, introducing a second point of diversity.

This two-step diversification strategy allows for the creation of a large library of compounds from a single, readily accessible starting material. For example, reaction of this compound with a library of phenols (Ar-OH) would yield a series of 2-bromo-1-(aryloxymethyl)-4-methylbenzenes. Each of these products could then be subjected to a Suzuki coupling with a library of boronic acids (R-B(OH)2) to generate a final library of 1-(aryloxymethyl)-2-(aryl/alkyl)-4-methylbenzenes.

The following table outlines a hypothetical reaction scheme for the generation of a chemical library based on the this compound scaffold.

StepReactionReagent LibraryIntermediate/Product Structure
1Nucleophilic SubstitutionLibrary of Alcohols/Phenols (R¹-OH)2-Bromo-1-(R¹-oxymethyl)-4-methylbenzene
2Suzuki CouplingLibrary of Boronic Acids (R²-B(OH)₂)1-(R¹-oxymethyl)-2-(R²)-4-methylbenzene

This approach enables the systematic exploration of chemical space around the central 2,4-disubstituted toluene core. The resulting library of compounds can then be screened for biological activity against various targets, potentially leading to the discovery of new agrochemicals or pharmaceuticals. The structural rigidity of the benzene ring combined with the flexibility of the introduced side chains provides a good balance for molecular recognition by biological macromolecules.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

A ¹H NMR spectrum of 2-Bromo-1-(bromomethyl)-4-methylbenzene would be expected to show distinct signals for each chemically non-equivalent proton. The predicted proton environments are: the methyl group protons (-CH₃), the bromomethyl group protons (-CH₂Br), and the aromatic protons. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the bromine atoms and the electron-donating effect of the methyl group. The aromatic region would likely display a complex splitting pattern due to spin-spin coupling between the adjacent aromatic protons, which would be key to confirming the substitution pattern on the benzene (B151609) ring.

Expected ¹H NMR Data:

A singlet for the methyl protons.

A singlet for the bromomethyl protons.

Multiple signals (likely doublets or multiplets) for the three aromatic protons, with their specific chemical shifts and coupling constants (J-values) confirming the 1,2,4-substitution pattern.

The ¹³C NMR spectrum would provide information on the different carbon environments within the molecule. Each unique carbon atom would give rise to a distinct signal.

Expected ¹³C NMR Data:

A signal for the methyl carbon.

A signal for the bromomethyl carbon.

Six distinct signals for the aromatic carbons, with their chemical shifts indicating the influence of the bromine and methyl substituents. The carbons directly attached to the bromine atoms would be expected to show characteristic shifts.

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal correlations between coupled protons, particularly in the aromatic region, helping to delineate the connectivity of the aromatic protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for definitive assignment of the carbon signals based on the already assigned proton spectrum.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through analysis of its fragmentation patterns.

In EI-MS, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured. For this compound, the mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes occur in an approximate 1:1 ratio). This would result in three peaks for the molecular ion at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1.

Expected Fragmentation Patterns:

Loss of a bromine atom ([M-Br]⁺).

Loss of the bromomethyl group ([M-CH₂Br]⁺).

Formation of a tropylium-like ion, a common fragmentation pathway for benzyl (B1604629) derivatives.

HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the molecular formula (C₈H₈Br₂) by distinguishing it from other possible formulas with the same nominal mass.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this technique provides invaluable data on its molecular geometry, conformation, and the non-covalent interactions that govern its packing in the solid state.

Obtaining single crystals of sufficient size and quality is a prerequisite for a successful X-ray diffraction experiment. Halogenated aromatic compounds, including this compound, can often be crystallized using a variety of standard techniques. The choice of method and solvent is critical and often determined empirically.

Commonly employed methods include:

Slow Evaporation: This is the most straightforward technique, where the compound is dissolved in a suitable solvent to create a near-saturated solution. The container is then loosely covered to allow the solvent to evaporate slowly over days or weeks. As the solvent volume decreases, the solution becomes supersaturated, promoting the formation of well-ordered crystals. Solvents such as hexane, ethanol, or ethyl acetate (B1210297) are often suitable for halogenated aromatics.

Slow Cooling: This method relies on the principle that the solubility of most compounds decreases as the temperature is lowered. A saturated solution is prepared at an elevated temperature and then allowed to cool gradually. Placing the container in an insulated bath (like a Dewar flask with warm water) can achieve the slow cooling rate necessary for high-quality crystal growth.

Vapor Diffusion: This technique is particularly effective for growing high-quality crystals from small amounts of material. A concentrated solution of the compound is placed in a small, open vial. This vial is then enclosed in a larger, sealed container that holds a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. A common setup for halogenated aromatics might involve dissolving the compound in a solvent like dichloromethane (B109758) and using pentane (B18724) or diethyl ether as the diffusing anti-solvent.

The purity of the compound is paramount, as impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

Key structural features would include:

Aromatic Ring: The benzene ring is expected to be nearly planar, with C-C bond lengths intermediate between those of a single (≈1.54 Å) and a double bond (≈1.34 Å), typically around 1.39 Å. The internal C-C-C bond angles should be close to the ideal 120° for sp² hybridized carbon, with minor distortions due to the electronic effects of the substituents.

Carbon-Bromine Bonds: The molecule features two distinct C-Br bonds. The C(sp²)-Br bond, where the bromine is attached directly to the aromatic ring, is expected to be shorter (around 1.85 - 1.90 Å) than the C(sp³)-Br bond of the bromomethyl group (around 1.93 - 1.98 Å). This difference arises from the different hybridization states of the carbon atoms.

Substituent Geometry: The C-C-Br bond angle of the bromomethyl group is expected to be in the range of a tetrahedral geometry, approximately 109.5°, but may deviate slightly due to steric interactions with the adjacent methyl group or due to crystal packing forces.

The table below presents typical bond lengths and angles derived from related structures.

ParameterAtoms InvolvedExpected Value (Å or °)Comment
Bond LengthC(aromatic)-C(aromatic)~1.39 ÅTypical for benzene ring
Bond LengthC(aromatic)-Br~1.90 ÅBond to sp² carbon
Bond LengthC(aromatic)-C(methyl)~1.51 Å-
Bond LengthC(aromatic)-C(bromomethyl)~1.52 Å-
Bond LengthC(bromomethyl)-Br~1.94 ÅBond to sp³ carbon
Bond AngleC-C-C (in ring)~120°Slight distortion due to substituents
Bond AngleC(ring)-C(ring)-Br~120°-
Bond AngleC(ring)-C(bromomethyl)-Br~109.5°Tetrahedral geometry

Torsional angles describe the conformation of the molecule, particularly the orientation of the bromomethyl group relative to the plane of the benzene ring. In the solid state, this angle is influenced by a delicate balance between intramolecular steric hindrance and intermolecular packing forces.

The way molecules of this compound arrange themselves in a crystal is dictated by a variety of intermolecular forces. In halogenated compounds, halogen bonds can play a significant role in the crystal packing, alongside more conventional van der Waals forces and C-H···π interactions.

C-H···Br Interactions: Weak hydrogen bonds can form between the hydrogen atoms of the methyl or bromomethyl groups and the bromine atoms of neighboring molecules. These interactions, while individually weak, can collectively contribute significantly to the lattice energy and stability of the crystal structure.

π-π Stacking: The aromatic rings can interact through π-π stacking. This may occur in a face-to-face or, more commonly, an offset (displaced) arrangement to minimize electrostatic repulsion and maximize attractive dispersion forces.

The interplay of these different interactions determines the final, most thermodynamically stable packing arrangement, influencing physical properties such as melting point and density.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" that is characteristic of the compound's structure and can be used for identification and functional group analysis. For this compound, the spectra are dominated by vibrations associated with the substituted benzene ring, the methyl group, and the bromomethyl group.

The table below outlines the expected characteristic vibrational frequencies and their assignments.

Wavenumber Range (cm⁻¹)Vibrational ModeDescription
3100 - 3000C-H stretch (aromatic)Stretching of C-H bonds on the benzene ring.
2980 - 2870C-H stretch (aliphatic)Asymmetric and symmetric stretching of C-H bonds in the methyl and bromomethyl groups.
1610 - 1580C=C stretch (aromatic)Stretching vibrations within the benzene ring skeleton.
1500 - 1400C=C stretch (aromatic)Another characteristic ring stretching mode.
1470 - 1430CH₂ scissoringDeformation of the bromomethyl group.
1250 - 1210CH₂ waggingOut-of-plane deformation of the bromomethyl group.
1100 - 1000C-Br stretch (aromatic)Stretching of the C-Br bond attached to the ring. Often weak in IR but stronger in Raman.
890 - 810C-H out-of-plane bendBending of aromatic C-H bonds, characteristic of the 1,2,4-trisubstitution pattern.
700 - 600C-Br stretch (aliphatic)Stretching of the C-Br bond in the bromomethyl group. This is typically a strong band.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is an essential tool for separating components of a mixture, making it indispensable for assessing the purity of synthesized this compound and for monitoring the progress of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of compounds. For a moderately non-polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the most suitable method.

In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar. Compounds are separated based on their hydrophobicity; more non-polar compounds interact more strongly with the stationary phase and thus have longer retention times.

A typical RP-HPLC method for purity assessment would involve:

Stationary Phase: A C18 (octadecylsilane) or C8 column is standard. These columns consist of silica (B1680970) particles chemically bonded with C18 or C8 hydrocarbon chains, creating a non-polar surface.

Mobile Phase: A mixture of water and a miscible organic solvent, such as acetonitrile (B52724) or methanol, is used. The separation can be performed under isocratic conditions (constant mobile phase composition) or gradient elution (composition changes over time) to achieve optimal separation of the target compound from impurities or starting materials.

Detection: Due to the presence of the aromatic ring, the compound absorbs strongly in the ultraviolet (UV) region. A UV detector, typically set at a wavelength between 210 and 260 nm, provides sensitive and reliable detection.

Application: By injecting a solution of the compound, a chromatogram is produced where the main peak corresponds to this compound. The presence of other peaks indicates impurities. The area of each peak is proportional to the concentration of the corresponding component, allowing for quantitative purity assessment (e.g., % area). This technique is also ideal for reaction monitoring, where small aliquots of a reaction mixture can be analyzed over time to track the consumption of reactants and the formation of products.

The table below summarizes a representative set of HPLC conditions.

ParameterCondition
ColumnReversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile PhaseAcetonitrile / Water mixture (e.g., 70:30 v/v)
Elution ModeIsocratic
Flow Rate1.0 mL/min
Column TemperatureAmbient (e.g., 25 °C)
DetectionUV at 220 nm
Injection Volume10 µL

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, making it highly suitable for "this compound". This method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry.

The analysis of brominated aromatic compounds, including positional isomers of brominated xylenes (B1142099) and related structures, by GC-MS is well-documented. researchgate.netvurup.sk For "this compound," the methodology would be optimized to achieve efficient separation from potential isomers and impurities, followed by definitive identification based on its mass spectrum.

Instrumentation and Methodology

A typical GC-MS system for the analysis of this compound would consist of a gas chromatograph equipped with a capillary column, coupled to a mass spectrometer, commonly a quadrupole or ion trap analyzer. The choice of the capillary column is critical for the separation of isomeric species. vurup.sk A non-polar or medium-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is often employed for the analysis of halogenated hydrocarbons. nih.gov

The sample, dissolved in a suitable organic solvent, is injected into the heated inlet of the GC, where it is vaporized. The carrier gas, typically helium or hydrogen, transports the vaporized sample onto the capillary column. The separation is achieved based on the differential partitioning of the analytes between the stationary phase and the mobile gas phase as a function of temperature. A programmed temperature ramp is generally used to ensure the efficient elution of compounds with varying boiling points. nih.gov

Upon elution from the GC column, the separated components enter the ion source of the mass spectrometer. Electron Ionization (EI) is a common ionization technique for such compounds, where high-energy electrons bombard the molecules, leading to the formation of a molecular ion and characteristic fragment ions. nih.gov The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a molecular fingerprint, allowing for the unambiguous identification of "this compound". The presence of two bromine atoms is readily identifiable from the characteristic isotopic pattern (M, M+2, M+4 peaks) in the mass spectrum. youtube.com

Detailed Research Findings

ParameterValue
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent)
Inlet Temperature250 - 280 °C
Carrier GasHelium, constant flow rate of 1.0 - 1.5 mL/min
Oven Temperature ProgramInitial temp 60-80°C, hold for 1-2 min, ramp at 10-15°C/min to 280-300°C, hold for 5-10 min
Injection ModeSplitless or Split (e.g., 20:1)
Injection Volume1 µL
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Electron Energy70 eV
Mass Rangem/z 50 - 450
Scan ModeFull Scan and/or Selected Ion Monitoring (SIM)

The data in this table is illustrative and based on typical methodologies for analogous brominated aromatic compounds.

In Selected Ion Monitoring (SIM) mode, the mass spectrometer is set to detect only specific ions characteristic of the target analyte. This approach significantly enhances sensitivity and selectivity, which is particularly useful for trace-level analysis in complex matrices. For "this compound", characteristic ions would include the molecular ion cluster and major fragment ions resulting from the loss of bromine atoms or the benzyl group.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, increased sensitivity, and faster analysis times compared to conventional High-Performance Liquid Chromatography (HPLC). UPLC is particularly advantageous for the analysis of compounds that are thermally labile or have low volatility, which can sometimes be a concern for GC analysis of certain brominated compounds.

The application of UPLC for the analysis of brominated compounds, particularly in the context of determining genotoxic impurities like benzyl halides in pharmaceutical ingredients, has been demonstrated. wisdomlib.orgresearchgate.netnih.gov Given the structural similarity of "this compound" to benzyl bromide derivatives, UPLC coupled with a suitable detector is a viable analytical approach.

Instrumentation and Methodology

A UPLC system utilizes columns packed with sub-2 µm particles, which, when operated at high pressures, allows for superior separation efficiency. For the analysis of "this compound," a reversed-phase separation mode would be the most common choice. In this mode, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol.

The sample is dissolved in a suitable solvent and injected into the UPLC system. The separation is based on the hydrophobic interactions of the analyte with the stationary phase. A gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is often employed to achieve optimal separation of compounds with a range of polarities.

Detection can be accomplished using various detectors, with Ultraviolet (UV) detection being a common choice for aromatic compounds due to their chromophoric nature. For enhanced sensitivity and specificity, UPLC can be coupled to a mass spectrometer (UPLC-MS).

Detailed Research Findings

Specific UPLC methods for "this compound" are not extensively reported. However, based on established methods for related benzyl halides, a robust UPLC method can be developed. wisdomlib.orgresearchgate.net The following table presents a hypothetical set of UPLC conditions applicable to the analysis of "this compound".

ParameterValue
UPLC System
ColumnAcquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)
Mobile Phase AWater
Mobile Phase BAcetonitrile
GradientStart at 40-50% B, increase to 90-95% B over 2-5 minutes, hold for 1-2 minutes
Flow Rate0.3 - 0.5 mL/min
Column Temperature30 - 40 °C
Injection Volume1 - 5 µL
Detector
TypeUV-Vis or Photodiode Array (PDA)
Wavelength210 - 220 nm

The data in this table is illustrative and based on typical methodologies for analogous brominated aromatic compounds.

The development of a UPLC method would involve optimizing parameters such as the mobile phase composition, gradient profile, and column temperature to achieve the desired separation and peak shape. Method validation would be performed to ensure its accuracy, precision, linearity, and sensitivity for the quantification of "this compound".

Computational and Theoretical Investigations of 2 Bromo 1 Bromomethyl 4 Methylbenzene

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, offering a way to solve the Schrödinger equation for a given molecule to determine its energy and electronic properties.

Density Functional Theory (DFT) is a powerful and widely used computational method that determines the electronic structure of a molecule by focusing on its electron density rather than the complex many-electron wave function. This approach provides a balance between accuracy and computational cost, making it suitable for studying relatively complex organic molecules.

Before electronic properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms in a molecule—its equilibrium geometry—must be determined. Molecular geometry optimization is a computational process that systematically alters the bond lengths, bond angles, and dihedral angles of a molecule to find the structure with the lowest possible energy.

For a molecule with flexible groups, such as the bromomethyl group in 2-Bromo-1-(bromomethyl)-4-methylbenzene, multiple stable conformations may exist. Conformational analysis involves exploring the potential energy surface of the molecule by rotating the flexible bonds to identify all low-energy conformers. For instance, studies on flexible molecules like 2-(4-bromophenyl)-2-oxoethyl benzoates have used X-ray diffraction and computational methods to identify preferred torsion angles and molecular conformations. researchgate.net A similar analysis for this compound would focus on the rotation around the bond connecting the bromomethyl carbon to the benzene (B151609) ring. This would identify the most stable spatial orientation of the -CH2Br group relative to the ring and the other substituents, which is critical as the molecular conformation can significantly impact its reactivity and physical properties.

The optimized geometric parameters for a stable conformer would provide precise data on C-C, C-H, C-Br bond lengths and the angles between them, forming the basis for all subsequent computational analyses.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The HOMO represents the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for evaluating a molecule's kinetic stability and chemical reactivity.

A large HOMO-LUMO gap indicates high stability and low reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more polarizable and reactive. Computational methods like DFT are routinely used to calculate the energies of these frontier orbitals. While specific data for this compound is not available, studies on other substituted aromatic systems provide illustrative examples of how substituents affect these energy levels.

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for Substituted Acenes (Data is for illustrative purposes and not for this compound). mdpi.com
CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE in eV)
Anthracene Derivative 1-5.630-2.7702.860
Anthracene Derivative 2-5.320-2.5822.738
Benzo[b]carbazole Derivative-5.123-2.3482.775

For this compound, the HOMO is expected to be localized primarily on the π-system of the benzene ring, while the LUMO would likely have significant contributions from the antibonding orbitals associated with the C-Br bonds.

The energies and spatial distributions of the HOMO and LUMO are key predictors of a molecule's reaction pathways.

Electrophilic Attack: An electrophile will preferentially attack the regions of the molecule where the HOMO density is highest, as this is the most favorable site for electron donation.

Nucleophilic Attack: A nucleophile will target regions where the LUMO is localized, as these are the most electron-deficient sites capable of accepting electrons.

In this compound, the electron density of the HOMO would be influenced by the competing effects of the methyl group (electron-donating) and the bromine atoms (electron-withdrawing). The LUMO's localization on the C-Br bonds, particularly the more accessible benzylic C-Br bond, would suggest this is a primary site for nucleophilic substitution reactions. FMO analysis thus provides a quantum mechanical basis for predicting the regioselectivity and feasibility of various chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is calculated by placing a hypothetical positive point charge at various points on the electron density surface and calculating the potential energy. The resulting map is color-coded to show regions of varying electrostatic potential.

The color scheme typically follows the visible spectrum:

Red: Indicates regions of most negative electrostatic potential, which are electron-rich and prone to electrophilic attack.

Blue: Indicates regions of most positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack.

Green/Yellow: Represents regions of intermediate or near-zero potential.

For this compound, an MEP map would provide a clear picture of its reactive sites. The electron-rich π-cloud of the benzene ring and the lone pairs on the two bromine atoms would be expected to generate regions of negative potential (red/yellow). nih.govresearchgate.net The hydrogen atoms, particularly those on the methyl and bromomethyl groups, would correspond to areas of positive potential (blue). The MEP map is a powerful tool for predicting non-covalent interactions, such as hydrogen bonding or halogen bonding, and for identifying the most likely sites for chemical attack, complementing the predictions derived from FMO analysis. researchgate.net

Reaction Pathway Modeling and Transition State Analysis

The formation and subsequent reactions of this compound can be meticulously mapped out using computational reaction pathway modeling. This involves the use of quantum mechanical methods, most notably Density Functional Theory (DFT), to explore the potential energy surface (PES) of a given reaction. By identifying the minimum energy pathways, chemists can predict the most likely routes a reaction will take. ethz.chresearchgate.net

For instance, the synthesis of this compound likely involves two key transformations: the electrophilic bromination of the aromatic ring of p-xylene (B151628) and the radical bromination of the methyl group. Computational models can dissect these processes step-by-step.

In the case of electrophilic aromatic bromination, theoretical analysis can predict the regioselectivity of the reaction. nih.govresearchgate.net For an alkyl-substituted benzene ring, the methyl group is an ortho-, para-directing activator. Computational calculations can quantify the activation energies for the formation of the ortho, meta, and para substituted isomers, thereby explaining the observed product distribution. rsc.orgacs.org The transition states for each of these pathways, which represent the highest energy point along the reaction coordinate, can be located and characterized. nih.gov The geometry and energetic properties of these transition states are crucial for understanding the kinetics of the reaction.

Similarly, the benzylic bromination of one of the methyl groups can be modeled. This reaction typically proceeds via a free radical mechanism, often initiated by light or a radical initiator with a reagent like N-bromosuccinimide (NBS). chemistrysteps.com Computational modeling can trace the entire radical chain reaction, including the initiation, propagation, and termination steps. dntb.gov.ua The transition state for the hydrogen abstraction from the benzylic position by a bromine radical can be calculated to determine the activation energy of this key step. The resonance stabilization of the resulting benzylic radical is a key factor in the selectivity of this reaction, a feature that can be clearly illustrated and quantified through computational analysis. chemistrysteps.com

Below is an illustrative data table showcasing the type of information that can be gleaned from a DFT analysis of the competing electrophilic bromination pathways of p-xylene.

Reaction PathwayIntermediateRelative Energy of Intermediate (kcal/mol)Transition StateRelative Energy of Transition State (kcal/mol)
Ortho-Brominationσ-complex (ortho)15.2TS1 (ortho)25.8
Meta-Brominationσ-complex (meta)20.5TS2 (meta)32.1
Para-Brominationσ-complex (para)14.9TS3 (para)25.5

Note: The data in this table is hypothetical and serves to illustrate the output of a typical reaction pathway analysis. Actual values would be obtained from specific quantum chemical calculations.

Spectroscopic Property Prediction and Validation

Computational chemistry is an indispensable tool for the prediction and interpretation of various spectroscopic data. elixirpublishers.com For this compound, theoretical calculations can provide predicted spectra for nuclear magnetic resonance (NMR), infrared (IR), and Raman spectroscopy. These theoretical spectra can be used to aid in the identification and characterization of the molecule, and to validate experimental findings.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. longdom.org The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the magnetic shielding tensors of nuclei in a molecule. longdom.org From these tensors, the chemical shifts can be derived. By comparing the calculated chemical shifts with experimental data, a definitive assignment of the peaks in the NMR spectrum can be made. For this compound, this would involve calculating the chemical shifts for each unique proton and carbon atom in the molecule.

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. globalresearchonline.net Computational methods can be used to calculate the harmonic vibrational frequencies and their corresponding intensities. elixirpublishers.com These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational methods. longdom.org The resulting theoretical spectrum can then be compared to the experimental spectrum. This comparison allows for a detailed assignment of the observed vibrational bands to specific molecular motions, such as C-H stretching, C-C ring vibrations, and C-Br stretching.

The following table provides a hypothetical comparison of predicted and experimental spectroscopic data for this compound.

Spectroscopic TechniqueParameterPredicted ValueExperimental Value
¹H NMRδ (CH₃)2.35 ppm2.38 ppm
δ (CH₂Br)4.50 ppm4.55 ppm
δ (Ar-H)7.10-7.45 ppm7.12-7.48 ppm
¹³C NMRδ (CH₃)20.8 ppm21.1 ppm
δ (CH₂Br)32.5 ppm33.0 ppm
δ (Ar-C)125-140 ppm126-141 ppm
IR Spectroscopyν (C-H, aromatic)3050 cm⁻¹3048 cm⁻¹
ν (C-Br)650 cm⁻¹655 cm⁻¹

Note: The data in this table is hypothetical and for illustrative purposes. The close correlation between predicted and experimental values demonstrates the validation process.

Derivatives and Advanced Functionalization Strategies

Systematic Modification of the Bromomethyl Group

The benzylic bromide is the more reactive of the two halogenated positions, readily participating in nucleophilic substitution and conversion to various functional groups.

The electron-rich benzylic carbon of the bromomethyl group is highly susceptible to attack by a wide range of heteroatom nucleophiles, typically via an SN2 mechanism. chemguide.co.uklibretexts.org This allows for the direct and efficient introduction of oxygen, nitrogen, and sulfur-containing moieties.

Nitrogen Nucleophiles: Primary and secondary amines react readily with 2-Bromo-1-(bromomethyl)-4-methylbenzene to form the corresponding secondary and tertiary amines, respectively. chemguide.co.uklibretexts.org These reactions typically proceed in the presence of a non-nucleophilic base to neutralize the HBr byproduct. Over-alkylation can occur, leading to the formation of quaternary ammonium (B1175870) salts, especially if an excess of the benzyl (B1604629) bromide is used. chemguide.co.uk

Oxygen Nucleophiles: Alkoxides and carboxylates can displace the bromide to form ethers and esters. Hydrolysis, using water or hydroxide (B78521), serves as a straightforward method to introduce a hydroxyl group, converting the compound into 2-bromo-4-methylbenzyl alcohol.

Sulfur Nucleophiles: Thiolates are excellent nucleophiles and react efficiently to produce thioethers (sulfides). msu.edu Given the high nucleophilicity of sulfur, these reactions are often rapid and high-yielding. researchgate.net

The table below summarizes representative nucleophilic substitution reactions at the benzylic position.

Nucleophile (Nu-H)Reagent/ConditionsProduct
DiethylamineK₂CO₃, Acetonitrile (B52724), RTN-(2-bromo-4-methylbenzyl)-N-ethylethanamine
Sodium MethoxideMethanol, RT2-Bromo-1-(methoxymethyl)-4-methylbenzene
Sodium ThiophenoxideEthanol, 50 °C2-Bromo-4-methyl-1-((phenylthio)methyl)benzene
Sodium Acetate (B1210297)Acetic Acid, Heat(2-Bromo-4-methylphenyl)methyl acetate

This table is illustrative and based on established reactivity patterns of benzylic bromides.

The bromomethyl group can be transformed into key oxygenated functional groups, which are valuable for further synthetic elaborations.

Alcohols: The most direct conversion is hydrolysis to 2-bromo-4-methylbenzyl alcohol. This can be achieved under basic conditions (e.g., aqueous NaOH) or by reaction with a carboxylate salt followed by saponification of the resulting ester.

Aldehydes: Oxidation of the bromomethyl group to the corresponding aldehyde, 2-bromo-4-methylbenzaldehyde, can be accomplished through various methods. scbt.comsigmaaldrich.com The Sommelet reaction, using hexamethylenetetramine, or oxidation with reagents like dimethyl sulfoxide (B87167) (DMSO) in the Kornblum oxidation are common strategies. The resulting aldehyde is a versatile intermediate for reactions such as reductive amination, Wittig reactions, and further oxidation. sigmaaldrich.com

Carboxylic Acids: Vigorous oxidation of the bromomethyl group or, more commonly, oxidation of the intermediate alcohol or aldehyde, yields 2-bromo-4-methylbenzoic acid. nih.gov Reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid are effective for this transformation.

Aromatic Ring Functionalization

The phenyl ring of this compound can be modified through electrophilic aromatic substitution or by leveraging the existing aryl bromide for metal-catalyzed reactions.

Electrophilic aromatic substitution (EAS) allows for the introduction of new substituents onto the benzene (B151609) ring. libretexts.orglibretexts.orglumenlearning.com The regiochemical outcome is dictated by the directing effects of the existing groups:

Methyl (-CH₃): Activating, ortho-, para-director.

Bromo (-Br): Deactivating, ortho-, para-director.

Bromomethyl (-CH₂Br): Deactivating, ortho-, para-director.

The strongly activating methyl group is the dominant directing group. Therefore, incoming electrophiles will preferentially add to the positions ortho and para to the methyl group. The position para to the methyl group is already occupied by the bromomethyl group. The two ortho positions are C3 and C5. The C5 position is sterically less hindered and is also para to the existing bromo substituent, making it the most likely site for substitution.

For example, in a nitration reaction using nitric acid and sulfuric acid, the primary product expected is 1-bromo-5-(bromomethyl)-2-methyl-4-nitrobenzene. quora.comyoutube.com

ReactionReagentsMajor Product
NitrationHNO₃, H₂SO₄1-Bromo-5-(bromomethyl)-2-methyl-4-nitrobenzene
BrominationBr₂, FeBr₃1,4-Dibromo-2-(bromomethyl)-5-methylbenzene
Friedel-Crafts AcylationCH₃COCl, AlCl₃1-(4-Bromo-2-(bromomethyl)-5-methylphenyl)ethan-1-one

This table predicts outcomes based on established principles of electrophilic aromatic substitution.

The aryl bromide (Csp²-Br) is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net A key challenge with this compound is achieving selectivity, as the benzylic bromide (Csp³-Br) can also react under certain conditions.

However, the Csp²-Br bond is generally less reactive than the Csp³-Br bond in nucleophilic substitution but is preferentially activated by Pd(0) catalysts in oxidative addition, the first step of most cross-coupling cycles. By carefully selecting ligands and reaction conditions, selective coupling at the aromatic position can be achieved.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with a boronic acid or ester. Studies on similar substrates, such as 1-bromo-4-(bromomethyl)benzene, have shown that using specific palladium catalysts with bulky phosphine (B1218219) ligands can achieve high selectivity for the reaction at the Csp²-Br bond, leaving the Csp³-Br bond intact for subsequent functionalization. nih.gov This yields 4-benzyl-1,1'-biphenyl derivatives.

Sonogashira Coupling: This involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. researchgate.netorganic-chemistry.org This reaction is highly effective for aryl bromides and provides a direct route to aryl alkynes, which are valuable synthetic intermediates. Again, conditions can be optimized to favor reaction at the aromatic position.

Coupling ReactionCoupling PartnerCatalyst SystemProduct Type
Suzuki-MiyauraPhenylboronic acidPd(OAc)₂, PCy₃·HBF₄, baseBiphenyl (B1667301) derivative
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂, CuI, baseAryl alkyne derivative
HeckStyrenePd(OAc)₂, PPh₃, baseStilbene derivative

This table illustrates potential cross-coupling reactions based on known methodologies for aryl bromides.

Scaffold Diversification through Sequential Reactions

The orthogonal reactivity of the two bromide groups is ideal for scaffold diversification through sequential functionalization. nih.govnih.gov A common and powerful strategy involves first performing a metal-catalyzed cross-coupling reaction on the less reactive aryl bromide, followed by a nucleophilic substitution on the more reactive benzylic bromide.

For instance, this compound can undergo a selective Suzuki coupling with an arylboronic acid to form a 4'-(bromomethyl)-3-bromo-1,1'-biphenyl derivative. nih.gov The preserved bromomethyl group in this new biphenyl scaffold can then be reacted with a variety of nucleophiles (amines, alkoxides, thiols) to install further diversity, leading to a wide array of complex, three-dimensional structures from a single starting material. This two-step sequence highlights the utility of this compound as a versatile building block in medicinal and materials chemistry.

Synthesis of Poly-brominated Aromatic Compounds

The synthesis of poly-brominated aromatic compounds is a significant area of research, largely driven by their application as intermediates in the production of flame retardants and other specialized chemical products. google.comnih.gov These compounds are valued for their high halogen content and specific chemical reactivity. google.com The general manufacturing process for aromatic polyhalogenated halomethyl compounds, such as derivatives with a higher bromine content than this compound, typically involves two distinct chemical stages: the polyhalogenation of the methyl-aromatic ring and the halogenation of the methyl group side-chain. google.com

A common strategy begins with a methyl-aromatic compound, such as a substituted toluene (B28343). The process involves the sequential execution of aromatic bromination followed by benzylic bromination of the methyl group.

Catalysis in Reactions Involving 2 Bromo 1 Bromomethyl 4 Methylbenzene

Role of Phase Transfer Catalysis in Alkylation Reactions

Phase-transfer catalysis (PTC) is a powerful methodology for facilitating reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. In the context of alkylation reactions involving 2-bromo-1-(bromomethyl)-4-methylbenzene, PTC is particularly relevant for activating the more reactive benzylic bromide moiety for nucleophilic substitution.

The core principle of PTC involves a catalyst, often a quaternary ammonium (B1175870) salt (Q⁺X⁻), which transports an anion from the aqueous or solid phase into the organic phase where the substrate resides. This transfer generates a highly reactive, poorly solvated "naked" anion in the organic phase, which can then readily react with the electrophilic benzylic carbon of this compound.

Commonly used phase-transfer catalysts for such alkylations include tetraalkylammonium salts like Tetrabutylammonium Bromide (TBAB) and benzyltriethylammonium chloride. littleflowercollege.edu.inepo.org The efficiency of these catalysts depends on several factors, including the lipophilicity of the cation, which influences its ability to traverse the phase boundary. littleflowercollege.edu.in For instance, C-alkylation of active methylene (B1212753) compounds, such as phenylacetonitrile, with benzyl (B1604629) bromides is effectively promoted by quaternary ammonium salts under biphasic conditions (e.g., 50% aqueous sodium hydroxide (B78521) and an organic solvent). google.com

The general mechanism for a PTC-mediated alkylation of a nucleophile (Nu⁻) with this compound is as follows:

Anion exchange at the interface: The catalyst cation (Q⁺) exchanges its counter-ion (X⁻) for the nucleophile anion (Nu⁻) from the aqueous or solid phase.

Transport to the organic phase: The resulting ion pair (Q⁺Nu⁻) is soluble in the organic phase and migrates into it.

Nucleophilic substitution: The activated nucleophile (Nu⁻) reacts with the benzylic bromide of this compound, displacing the bromide ion and forming the alkylated product.

Catalyst regeneration: The catalyst cation (Q⁺) pairs with the displaced bromide ion (Br⁻) and returns to the aqueous or solid phase to repeat the cycle.

This methodology has been successfully applied to the C-, N-, O-, and S-alkylation of various nucleophiles using substituted benzyl halides. nih.govresearchgate.netphasetransfercatalysis.com The choice of catalyst and reaction conditions, such as the concentration of the base, can be crucial to avoid side reactions like dehydrobromination, especially with secondary benzylic bromides. phasetransfercatalysis.com

Table 1: Common Phase-Transfer Catalysts for Alkylation of Benzylic Halides

Catalyst Name Abbreviation Typical Application
Tetrabutylammonium Bromide TBAB C-, N-, O-, and S-alkylation
Benzyltriethylammonium Chloride TEBAC C-alkylation of active methylene compounds
Trioctylmethylammonium Chloride General nucleophilic substitutions

Metal-Catalyzed Transformations (e.g., Palladium, Gold)

Transition metal catalysis, particularly with palladium and gold, provides sophisticated tools for the selective functionalization of this compound. These catalysts can differentiate between the aryl and benzylic bromide positions, enabling a range of cross-coupling reactions.

Palladium-Catalyzed Reactions:

Palladium catalysis is preeminent for the activation of aryl halides. In this compound, the C(sp²)–Br bond is the primary site for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. The less reactive benzylic bromide typically remains intact under these conditions, allowing for chemoselective functionalization.

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound. Research on the selective coupling of 1-bromo-4-(bromomethyl)benzene, a close structural analog, demonstrates that palladium catalysts can selectively activate the aryl-bromide bond for coupling with arylboronic acids, leaving the bromomethyl group untouched. researchgate.net This high selectivity is achieved using a palladium acetate (B1210297) source with a suitable phosphine (B1218219) ligand, such as tricyclohexylphosphine (B42057) hydrotetrafluoroborate (PCy₃·HBF₄).

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl-bromide bond of this compound to form a Pd(II) intermediate.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center.

Reductive Elimination: The two organic groups couple and are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

The Heck reaction is another cornerstone of palladium catalysis, involving the coupling of an aryl halide with an alkene. organic-chemistry.org Similar to the Suzuki coupling, the reaction preferentially occurs at the aryl bromide position. The choice of palladium precursor, ligand, base, and solvent is critical for optimizing the reaction conditions and achieving high yields. researchgate.netresearchgate.net

Table 2: Examples of Palladium-Catalyzed Reactions on Dihaloarenes

Reaction Name Coupling Partners Catalyst System (Example) Selective Site of Reaction
Suzuki-Miyaura Coupling Arylboronic Acid Pd(OAc)₂ / PCy₃·HBF₄ C(sp²)–Br
Heck Reaction Alkene Pd(OAc)₂ / Phosphine Ligand C(sp²)–Br

Gold-Catalyzed Reactions:

While palladium is dominant for aryl halide activation, gold catalysis has emerged as a powerful tool for other transformations. Gold catalysts, typically Au(I) or Au(III) complexes, can activate C-Br bonds, particularly in the context of cross-coupling reactions. Recent studies have shown that gold(I) catalysts can promote the benzylation of arylboronic acids with benzyl bromides. nih.gov This suggests a potential application for this compound, where the benzylic bromide could be selectively activated by a gold catalyst to couple with a nucleophile, complementing the palladium-catalyzed reactivity at the aryl bromide position. Photosensitized gold-catalyzed cross-couplings of aryl bromides have also been developed, expanding the toolkit for C-C, C-N, C-O, and C-S bond formation under mild, visible-light-driven conditions. nih.gov

Organocatalysis in Stereoselective Syntheses (e.g., Phosphine-Catalyzed Reactions)

Organocatalysis, the use of small organic molecules as catalysts, offers a metal-free alternative for various transformations. Chiral phosphines have proven to be particularly versatile nucleophilic catalysts capable of promoting a wide range of asymmetric reactions. nih.gov In reactions involving this compound, phosphine catalysts can activate the benzylic bromide for subsequent stereoselective bond formation.

The general principle of nucleophilic phosphine catalysis involves the initial attack of the phosphine on an electrophilic center. In the case of a benzylic bromide, this would form a phosphonium (B103445) salt intermediate. This intermediate can then participate in various transformations, including annulations and substitutions.

While specific examples utilizing this compound are not extensively documented, the reactivity of related benzylic halides provides a strong precedent. For instance, nickel-catalyzed enantioselective benzylation of secondary phosphine oxides with benzyl chlorides, using a chiral bidentate phosphine ligand, produces P-stereogenic tertiary phosphine oxides with high enantioselectivity. organic-chemistry.org This highlights the potential for developing stereoselective C-P bond-forming reactions starting from the benzylic bromide of the target compound.

Furthermore, chiral phosphines have been successfully employed in asymmetric [3+2] annulation reactions of Morita-Baylis-Hillman (MBH) carbonates, which are structurally related to allylic/benzylic halides. nih.gov The design of the chiral phosphine is crucial for inducing high levels of stereoselectivity. Catalysts based on binaphthyl skeletons or spirocyclic structures have shown considerable success in this area. nih.govbeilstein-journals.org These strategies could potentially be adapted for stereoselective syntheses involving the activation of the benzylic bromide in this compound.

Catalyst Design and Optimization for Specific Transformations

The selective transformation of one of the two bromide functionalities in this compound is highly dependent on the design and optimization of the catalyst.

For Metal-Catalyzed Reactions:

In palladium-catalyzed cross-coupling, the choice of phosphine ligand is paramount. Ligands play a critical role in stabilizing the palladium center, influencing its reactivity, and controlling the selectivity of the reaction. sigmaaldrich.com For reactions targeting the aryl bromide, bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), are often highly effective, particularly for challenging substrates. sigmaaldrich.com The design of ligands can also control site-selectivity in the cross-coupling of polyhalogenated arenes. nih.gov Computational and data-driven approaches are increasingly being used to identify the "active ligand space" for specific cross-coupling reactions, moving towards a more rational design of catalysts. rsc.org

For Organocatalyzed Stereoselective Reactions:

In phosphine-catalyzed asymmetric reactions, the structure of the chiral phosphine directly influences the stereochemical outcome. The design often incorporates features that create a well-defined chiral environment around the active site. This can be achieved through:

Axial Chirality: Ligands like BINAP derivatives have been extensively used.

Planar Chirality: Ferrocene-based phosphines are another important class.

P-Chirogenic Centers: Phosphines where the phosphorus atom itself is a stereocenter.

The development of bifunctional phosphine catalysts, which contain both a nucleophilic phosphine center and a Brønsted acid/base moiety, has been a significant advancement. These catalysts can activate both the electrophile and the nucleophile, leading to enhanced reactivity and stereoselectivity. The optimization of reaction conditions, including solvent, temperature, and additives, is crucial for achieving high enantiomeric excess. beilstein-journals.orgresearchgate.net The synthesis of diverse libraries of chiral phosphines, for instance through C-P bond cleavage strategies, allows for the screening and identification of optimal catalysts for specific stereoselective transformations. nih.gov

Conclusion and Future Research Directions

Summary of Current Understanding and Key Findings in Academic Research

Academic research on 2-Bromo-1-(bromomethyl)-4-methylbenzene has primarily focused on its role as a versatile bifunctional electrophile in organic synthesis. The compound possesses two reactive sites: a nuclear bromine atom on the aromatic ring and a benzylic bromine atom. This duality allows for sequential or selective functionalization, making it a valuable building block for more complex molecules.

Key findings revolve around its synthesis and subsequent reactions. The preparation often involves the bromination of p-xylene (B151628) derivatives. For instance, related structures like 2-bromo-4-methylphenol (B149215) are synthesized via the bromination of p-cresol, suggesting that a similar electrophilic aromatic substitution followed by side-chain bromination is a plausible route. The benzylic C-H bonds of alkyl-substituted benzene (B151609) rings are known to be weaker and activated for radical attack, which facilitates selective benzylic bromination using reagents like N-bromosuccinimide (NBS). libretexts.org

The reactivity of the two C-Br bonds is distinct. The benzylic bromide is significantly more reactive towards nucleophilic substitution (both SN1 and SN2 pathways) due to the resonance stabilization of the resulting benzylic carbocation or transition state. libretexts.orgstackexchange.com This allows for selective reactions at the bromomethyl group while leaving the aryl bromide intact. This differential reactivity is the cornerstone of its synthetic utility, enabling its use in multi-step syntheses where the aryl bromide is reserved for a later transformation, such as a cross-coupling reaction. Research has extensively documented the enhanced reactivity of benzylic halides in various transformations compared to their non-benzylic counterparts. libretexts.org

Unexplored Reactivity and Synthetic Opportunities

Despite its potential, the full scope of this compound's reactivity remains largely unexplored. Significant opportunities lie in modern cross-coupling methodologies where the two distinct bromide functionalities can be exploited.

Sequential Cross-Coupling Reactions: The differential reactivity of the benzylic and aryl bromides is ideal for sequential cross-coupling reactions. The benzylic bromide can readily participate in palladium-catalyzed reactions such as Suzuki-Miyaura couplings with arylboronic acids, Negishi couplings with organozinc reagents, or Sonogashira-type couplings with terminal alkynes. nih.govthieme-connect.comrsc.org For example, numerous studies have demonstrated the successful Suzuki cross-coupling of a wide variety of benzyl (B1604629) bromides and chlorides with arylboronic acids to form diarylmethanes. thieme-connect.com Similarly, efficient methods for the sp–sp3 cross-coupling of benzyl bromides with lithium acetylides have been developed, tolerating various functional groups. rsc.org After the initial coupling at the benzylic position, the unreacted and more robust aryl bromide can then be subjected to a second, distinct cross-coupling reaction under different catalytic conditions to build highly complex, non-symmetrical molecules.

Dual-Coupling for Cyclic Structures: An exciting and unexplored avenue is the use of this compound in intramolecular or intermolecular dual-coupling reactions to synthesize novel polycyclic aromatic hydrocarbons (PAHs) or macrocycles. chemistryviews.orgresearchgate.netnih.gov By reacting it with a bifunctional coupling partner, both the benzylic and aryl bromide sites could be engaged to form new ring systems. Strategies involving transient directing groups or annulative dimerization, which have been used to create PAHs from other precursors, could be adapted for this unique substrate. chemistryviews.orgnih.gov

Organometallic Intermediates: The selective formation of an organometallic reagent, for instance, via lithium-halogen exchange or Grignard reagent formation at the aryl bromide position (while potentially challenging due to the reactive benzylic site), could open pathways to new derivatives. This would invert the typical reactivity pattern, allowing the aromatic ring to act as a nucleophile.

Potential for Novel Material Development and Functional Applications

The structure of this compound makes it an excellent candidate for the synthesis of advanced functional materials, particularly polymers and tailored organic molecules for optoelectronics.

Polymer Synthesis: As a derivative of xylene, this compound is a prime monomer for synthesizing functionalized poly(p-xylylene) (PPX) polymers. d-nb.inforesearchgate.net PPX and its derivatives are known for their use as high-performance coatings created via chemical vapor deposition (CVD). d-nb.infoacs.org The presence of the nuclear bromine atom on the monomer could lead to a polymer, poly(2-bromo-4-methyl-p-xylylene), with modified properties such as increased refractive index, altered dielectric constant, or enhanced thermal stability. Furthermore, the bromine atoms on the polymer backbone would serve as reactive handles for post-polymerization modification, allowing for the covalent attachment of various functional groups to tailor the surface properties of the coating.

Organic Electronics: The compound can serve as a building block for donor-acceptor materials used in organic electronics. nih.gov Through sequential cross-coupling reactions as described above, electron-donating and electron-accepting moieties can be precisely installed at the benzylic and aromatic positions. This would generate molecules with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The synthesis of brominated B-polycyclic aromatic hydrocarbons (B-PAHs) has been shown to create useful acceptors for deep-red to near-infrared emitting materials. nih.gov

Advanced Computational Methodologies in Future Research

Future research on this compound would greatly benefit from the application of advanced computational methodologies to predict and rationalize its behavior.

Density Functional Theory (DFT) Calculations: DFT can be employed to investigate the electronic structure and reactivity of the molecule. researchgate.netmdpi.com

Reaction Pathway Analysis: DFT calculations can map the potential energy surfaces for various reactions, such as nucleophilic substitution or oxidative addition to a metal catalyst. nih.govresearchgate.net This would allow for the prediction of reaction barriers and the determination of whether reactions at the benzylic versus the aryl position proceed via SN1/SN2 or different catalytic cycles. Such studies have been performed on substituted benzyl chlorides to elucidate solvolysis mechanisms. nih.gov

Spectroscopic Prediction: Theoretical calculations can predict spectroscopic properties like NMR chemical shifts and vibrational frequencies, which would aid in the experimental characterization of the compound and its derivatives.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics and bulk properties of materials derived from this compound. scilit.comresearchgate.net

Polymer Conformation: For polymers synthesized from this monomer, MD simulations could predict chain conformation, packing in the solid state, and interactions with surfaces or solvents. This is crucial for understanding the properties of thin films and coatings.

Intermolecular Interactions: In the context of organic electronics, MD simulations can model how molecules derived from this compound pack in a crystal lattice, which is fundamental to charge transport properties in OFETs.

By integrating these computational tools with experimental synthesis and characterization, a deeper understanding of this compound can be achieved, accelerating the discovery of its novel reactions and applications.

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-1-(bromomethyl)-4-methylbenzene, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or alkylation. For example, describes a method using 1-(bromomethyl)-4-methylbenzene with K₂CO₃ in acetonitrile at 55°C for 18 hours. Optimization involves adjusting stoichiometry (e.g., 1:1.2 molar ratio of precursor to brominating agent) and solvent polarity. Reaction monitoring via TLC or GC-MS ensures intermediate formation. Post-synthesis purification by column chromatography (silica gel, hexane/ethyl acetate eluent) enhances yield .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons at δ 7.2–7.5 ppm, bromomethyl groups at δ 4.2–4.5 ppm).
  • X-ray crystallography : For structural confirmation, SHELX software ( ) refines crystallographic data, resolving bond angles and torsional strain in derivatives .
  • Mass spectrometry : High-resolution MS (ESI or EI) validates molecular weight (e.g., m/z ≈ 263.89 for C₈H₈Br₂) .

Q. What safety protocols are essential when handling this compound?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • First aid : Immediate eye flushing (15 minutes with water) and skin decontamination (soap/water for 15 minutes) as per .
  • Ventilation : Use fume hoods to mitigate inhalation risks. Toxicity data are limited, so ALARA (As Low As Reasonably Achievable) principles apply .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the reactivity and electronic properties of this compound?

Hybrid functionals like B3LYP ( ) model electronic structures. Key steps:

  • Geometry optimization : 6-31G* basis set for lighter atoms; LANL2DZ for bromine.
  • Solvent effects : Include polarizable continuum models (PCM) for acetonitrile.
  • Frontier molecular orbitals : HOMO-LUMO gaps predict electrophilic/nucleophilic sites. For example, bromine substituents lower LUMO energy, enhancing susceptibility to nucleophilic attack .

Q. What crystallographic strategies resolve ambiguities in structural data for derivatives of this compound?

  • Data collection : High-resolution (<1.0 Å) X-ray diffraction at low temperature (100 K) minimizes thermal motion artifacts.
  • Refinement : SHELXL ( ) refines anisotropic displacement parameters and validates hydrogen positions via difference Fourier maps.
  • Twinned crystals : Use TWINABS for data scaling in cases of pseudo-merohedral twinning .

Q. How can conflicting spectroscopic data (e.g., NMR vs. MS) be reconciled to confirm structural identity?

  • Multi-technique correlation : Cross-validate NMR (chemical shifts) with IR (stretching frequencies for C-Br at ~550 cm⁻¹) and HRMS.
  • Isotopic pattern analysis : Bromine’s ¹:¹ isotopic ratio (⁷⁹Br/⁸¹Br) in MS distinguishes from chlorine-containing impurities.
  • Dynamic NMR : Detect conformational exchange broadening in variable-temperature studies for sterically hindered derivatives .

Methodological Considerations

  • Synthetic scalability : Milligram-scale synthesis in can be scaled to gram quantities by maintaining reagent purity (>98%) and inert atmospheres (N₂/Ar).
  • Computational validation : Compare DFT-predicted vibrational spectra with experimental IR/Raman data to refine force fields .
  • Crystallographic reproducibility : Ensure solvent-free crystal growth via slow evaporation in non-polar solvents (e.g., hexane) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.